molecular formula C20H17FO4 B5740856 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

カタログ番号 B5740856
分子量: 340.3 g/mol
InChIキー: CGRBUXFYHSKGMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Dabigatran Etexilate, is a direct thrombin inhibitor used as an anticoagulant. It is an oral prodrug that is rapidly converted to its active form, dabigatran, in the liver. Dabigatran has been approved by the FDA for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

作用機序

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate acts as a direct thrombin inhibitor by binding to the active site of thrombin and preventing the conversion of fibrinogen to fibrin. This prevents the formation of blood clots and reduces the risk of stroke and systemic embolism.
Biochemical and Physiological Effects:
3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has been shown to have a predictable pharmacokinetic profile, with a rapid onset of action and a half-life of 12-17 hours. It is primarily metabolized by the liver and eliminated through the kidneys. 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has a low potential for drug interactions and does not require routine monitoring of coagulation parameters.

実験室実験の利点と制限

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has several advantages for use in laboratory experiments. It is a highly specific inhibitor of thrombin and does not affect other coagulation factors. It has a predictable pharmacokinetic profile and can be easily administered orally. However, 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate also has some limitations for use in laboratory experiments. It is a prodrug that requires activation in the liver, which may complicate interpretation of results. It also has a short half-life, which may require frequent dosing in long-term experiments.

将来の方向性

There are several future directions for research on 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate. One area of interest is the use of 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate in combination with other anticoagulants for the prevention of thromboembolic events in high-risk patients. Another area of interest is the development of reversal agents for 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate in the event of bleeding complications. Additionally, further research is needed to determine the optimal dosing and duration of therapy for 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate in various patient populations.

合成法

The synthesis of 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate involves several steps. The first step is the protection of the carboxylic acid group of 3-ethyl-4-methylcoumarin with a tert-butyl ester. The second step involves the reaction of the protected coumarin with 4-fluorophenylacetic acid to form an amide intermediate. The third step is the protection of the carboxylic acid group of the amide intermediate with a benzyl ester. The fourth step involves the reaction of the protected amide intermediate with ethyl chloroformate to form the prodrug, 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate.

科学的研究の応用

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has been extensively researched for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Several clinical trials have shown that 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate is non-inferior to warfarin in preventing stroke and systemic embolism, with a lower risk of bleeding complications. 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has also been studied for its potential use in the treatment of deep vein thrombosis and pulmonary embolism.

特性

IUPAC Name

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4/c1-3-16-12(2)17-9-8-15(10-19(17)25-20(16)23)24-11-18(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRBUXFYHSKGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。